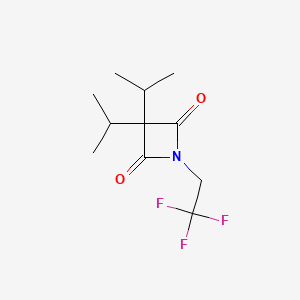
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- is a synthetic organic compound that belongs to the class of azetidinediones. These compounds are characterized by a four-membered ring containing two carbonyl groups. The presence of the trifluoroethyl group and the isopropyl groups makes this compound unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidinedione ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The trifluoroethyl and isopropyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Azetidinedione: The parent compound without the trifluoroethyl and isopropyl groups.
3,3-Dimethyl-2,4-azetidinedione: A similar compound with different alkyl groups.
1-(2,2,2-Trifluoroethyl)-2,4-azetidinedione: A compound with only the trifluoroethyl group.
Uniqueness
The presence of both the trifluoroethyl and isopropyl groups in 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- makes it unique
Eigenschaften
CAS-Nummer |
56519-50-7 |
|---|---|
Molekularformel |
C11H16F3NO2 |
Molekulargewicht |
251.25 g/mol |
IUPAC-Name |
3,3-di(propan-2-yl)-1-(2,2,2-trifluoroethyl)azetidine-2,4-dione |
InChI |
InChI=1S/C11H16F3NO2/c1-6(2)11(7(3)4)8(16)15(9(11)17)5-10(12,13)14/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
IKTVMYPKVJHSTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(=O)N(C1=O)CC(F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
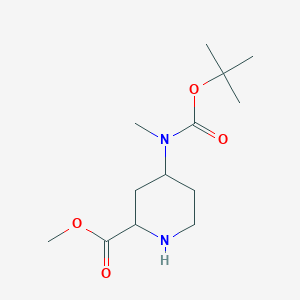

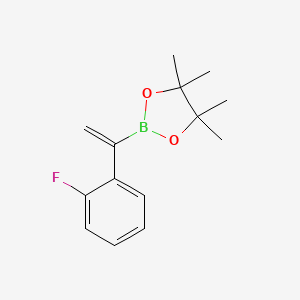
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
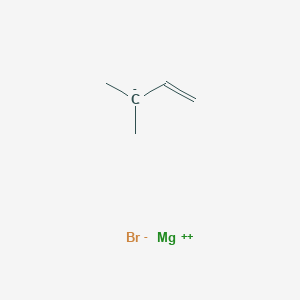
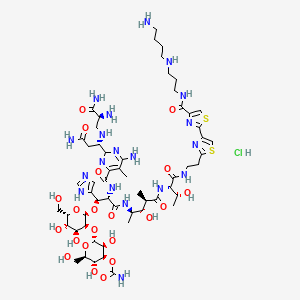

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
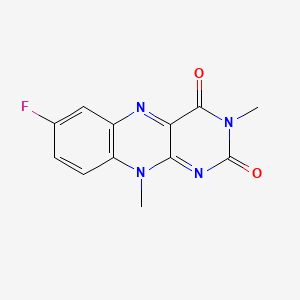

![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
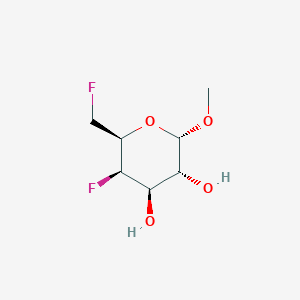
![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
